2-Ethyl-1H-imidazo[4,5-c]pyridine
Description
Overview of the Imidazo[4,5-c]pyridine Scaffold in Heterocyclic Chemistry
Imidazopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. nih.gov Depending on the arrangement of the nitrogen atoms and the fusion points, several isomers exist, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines. mdpi.com Each of these isomers possesses distinct chemical and physical properties, leading to a wide array of applications. nih.gov
The imidazo[4,5-c]pyridine core, in particular, is a subject of intense study. Its structural similarity to naturally occurring purines makes it a valuable scaffold in medicinal chemistry. mdpi.comnih.gov This has led to the exploration of its derivatives for various therapeutic applications. mdpi.com
Historical Context of Imidazopyridine Derivative Research
Research into imidazopyridine derivatives has a rich history, with early investigations dating back several decades. nih.gov Initially, the focus was on the synthesis and characterization of the basic heterocyclic systems. Over the years, advancements in synthetic methodologies, including multicomponent reactions and transition metal-catalyzed functionalizations, have enabled the creation of a vast library of imidazopyridine derivatives with diverse substituents. nih.gov This has paved the way for extensive structure-activity relationship (SAR) studies, crucial for the development of new therapeutic agents. nih.gov The discovery of the biological activities of various imidazopyridine derivatives, such as their interaction with GABAA receptors, has further fueled research in this area. mdpi.com
Significance of the Imidazo[4,5-c]pyridine Nucleus as a Purine (B94841) Bioisostere
One of the most significant aspects of the imidazo[4,5-c]pyridine nucleus is its role as a bioisostere of purine. mdpi.comnih.gov Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar physical and chemical properties, is a key strategy in drug design.
Structural Similarities and Electronic Properties
The imidazo[4,5-c]pyridine scaffold shares a high degree of structural and electronic similarity with the purine nucleus. nih.gov Both are bicyclic aromatic systems containing nitrogen atoms. This resemblance allows imidazo[4,5-c]pyridine derivatives to mimic natural purines and interact with biological targets that recognize purine structures. nih.govmdpi.com The arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine ring system contributes to its unique electronic properties, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov
Table 1: Comparison of Purine and Imidazo[4,5-c]pyridine
| Feature | Purine | Imidazo[4,5-c]pyridine |
| Core Structure | Fused pyrimidine (B1678525) and imidazole rings | Fused pyridine and imidazole rings |
| Ring System | Bicyclic heteroaromatic | Bicyclic heteroaromatic |
| Nitrogen Atoms | Four | Three |
| Bioisosteric Relationship | - | Bioisostere of purine |
Implications for Interactions with Biological Macromolecules
The structural mimicry of purines by the imidazo[4,5-c]pyridine nucleus has profound implications for its interactions with biological macromolecules. nih.gov Purines are fundamental components of nucleic acids (DNA and RNA) and are involved in numerous cellular processes. By mimicking purines, imidazo[4,5-c]pyridine derivatives can potentially interact with a wide range of biological targets, including enzymes and receptors that bind purines. This has led to the investigation of these compounds as inhibitors of various kinases and other enzymes. nih.govnih.gov The ability of the imidazo[4,5-c]pyridine scaffold to engage in specific interactions within the active sites of these macromolecules is a key factor driving their biological activity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-ethyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-8-10-6-3-4-9-5-7(6)11-8/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
OGAVLUMPEJJADN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1h Imidazo 4,5 C Pyridine and Analogous Structures
Classical and Modern Approaches to Imidazo[4,5-c]pyridine Core Synthesis
The foundational methods for constructing the imidazo[4,5-c]pyridine core involve the formation of the imidazole (B134444) ring from a suitably substituted pyridine (B92270) precursor. These approaches can be broadly categorized into condensation reactions and reductive cyclizations, with modern adaptations often employing catalysts or microwave assistance to improve efficiency.
Condensation Reactions of Diaminopyridines with Aldehydes and Carboxylic Acid Derivatives
A prevalent and versatile method for synthesizing the imidazo[4,5-c]pyridine scaffold is the condensation of 3,4-diaminopyridine (B372788) with either aldehydes or carboxylic acid derivatives. jscimedcentral.com This reaction forms the imidazole ring by creating two new carbon-nitrogen bonds.
When reacting with aldehydes, the process typically involves the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the 2-substituted imidazo[4,5-c]pyridine. jscimedcentral.com The use of various substituted aldehydes allows for the introduction of a wide range of functional groups at the 2-position of the final product. jscimedcentral.com
Similarly, carboxylic acid derivatives, such as acid chlorides or esters, can be employed. The reaction with a carboxylic acid derivative proceeds through an initial acylation of one of the amino groups, followed by cyclization and dehydration to form the fused imidazole ring. This approach is also amenable to creating a library of analogs by varying the carboxylic acid derivative used. researchgate.net
Reductive Cyclization Strategies from Nitro-Aminopyridine Precursors
Sodium dithionite (B78146) (Na2S2O4) is a potent and inexpensive reducing agent that can be effectively used for the reduction of aromatic nitro groups to their corresponding amines. researchgate.netnih.gov In the context of imidazo[4,5-c]pyridine synthesis, a suitably substituted 3-amino-4-nitropyridine (B85709) or 4-amino-3-nitropyridine (B158700) can be treated with sodium dithionite. The in situ generated diamine can then react with an appropriate cyclizing agent, such as an aldehyde, in a one-pot procedure. For instance, reacting 3,4-diaminopyridine with the sodium bisulfite adduct of an aldehyde is a reported method for synthesizing 5H-imidazo[4,5-c]pyridine analogs. nih.gov This tandem nitro reduction/imine formation/intramolecular cyclization offers an efficient route to the desired heterocyclic system under mild conditions. nih.gov
Catalyzed Synthesis Routes
To enhance the efficiency and sustainability of imidazo[4,5-c]pyridine synthesis, various catalyzed methods have been developed. These approaches often lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods.
Zinc triflate (Zn(OTf)2) has been demonstrated as an effective catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com This Lewis acid catalyst facilitates the condensation reaction between 3,4-diaminopyridine and various substituted aldehydes. jscimedcentral.com The reaction is typically carried out in a solvent like methanol (B129727) at reflux temperature. jscimedcentral.com The use of zinc triflate allows for good yields of the target products under relatively simple reaction conditions. jscimedcentral.com
Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted 1H-imidazo[4,5-c]pyridine Derivatives jscimedcentral.com
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Methoxy | 12 | Good |
| Various Substituted Aryl | 12 | Not specified |
This table is based on the general description of the methodology. Specific yield percentages for each aldehyde were not provided in the source.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of fused imidazopyridines, offering advantages such as reduced reaction times, higher yields, and often cleaner reactions. eurjchem.comrsc.org Microwave irradiation can be used to promote condensation reactions and cyclization steps in the synthesis of various imidazo[1,2-a]pyridines and related fused systems. nih.govmdpi.com For instance, a one-pot sequential route to pyrido-fused imidazo[4,5-c]quinolines has been developed using microwave assistance, highlighting the utility of this technique for constructing complex heterocyclic scaffolds. rsc.org The key features of these protocols often include the use of green solvents and mild reaction conditions, making them environmentally benign. rsc.orgacs.org
Specific Synthetic Pathways to 2-Ethyl-1H-imidazo[4,5-c]pyridine Derivatives
Detailed experimental procedures for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on general methods, a plausible synthesis is outlined below.
| Reactants | Reagents/Catalyst | Conditions | Product |
| 3,4-Diaminopyridine, Propanal | Zinc Triflate (Zn(OTf)₂) | Methanol, Reflux | This compound |
| 3,4-Diaminopyridine, Propanoic Acid | Polyphosphoric Acid (PPA) | High Temperature | This compound |
A specific and detailed synthetic pathway for the preparation of this compound 5-Oxide could not be located in the reviewed scientific literature. The formation of N-oxides of pyridine and its fused heterocyclic analogs is typically achieved through oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. However, a validated experimental procedure for the direct N-oxidation of this compound to its 5-oxide derivative is not publicly available.
Chemical Reactivity and Transformations of 2 Ethyl 1h Imidazo 4,5 C Pyridine and Its Derivatives
N-Alkylation and N-Derivatization Reactions
The presence of multiple nitrogen atoms in the imidazo[4,5-c]pyridine ring system allows for various N-alkylation and N-derivatization reactions. The regioselectivity of these reactions is a key aspect, often influenced by the reaction conditions and the nature of the substituents on the heterocyclic core.
Alkylation of the imidazo[4,5-c]pyridine core can occur at different nitrogen atoms. For instance, the alkylation of 2-substituted 5H-imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate in DMF has been shown to predominantly yield the N5-alkylated regioisomers. nih.gov The structural confirmation of these N5-isomers is typically achieved through advanced NMR techniques like 2D-NOESY and HMBC spectra. nih.gov
In the context of developing novel kinase inhibitors, N-derivatization has been explored extensively. For example, a series of imidazo[4,5-c]pyridin-2-one derivatives have been synthesized with various substituents at the N1 and N3 positions. nih.gov This was achieved by introducing a range of polar and nonpolar groups to probe the structure-activity relationship with the target kinase. nih.gov
The synthesis of specific N-alkylated derivatives highlights the versatility of these reactions. An example is the synthesis of 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine, demonstrating the introduction of an ethyl group at the N1 position. sigmaaldrich.com Another documented derivative is 1-[4-(2-chloroethyl)phenyl]-2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridine, showcasing a more complex N-arylalkylation. chemicalbook.com
| Reagent | Core Structure | Conditions | Product | Yield (%) | Reference |
| Butyl bromide | 2-Aryl-5H-imidazo[4,5-c]pyridine | K₂CO₃, DMF | N5-butyl-2-aryl-imidazo[4,5-c]pyridine | Not Specified | nih.gov |
| 4-Chlorobenzyl bromide | 2-Aryl-5H-imidazo[4,5-c]pyridine | K₂CO₃, DMF | N5-(4-chlorobenzyl)-2-aryl-imidazo[4,5-c]pyridine | Not Specified | nih.gov |
| Various alkyl/aryl halides | 4-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one | Multi-step synthesis | N1 and N3-substituted derivatives | 12-20% (for final steps) | nih.gov |
Functional Group Interconversions on the Imidazo[4,5-c]pyridine Core
Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.meorganic-chemistry.org On the imidazo[4,5-c]pyridine core, these reactions are employed to introduce a variety of functionalities, thereby modulating the physicochemical and biological properties of the resulting compounds.
A key strategy for introducing new functional groups is through halogenation followed by nucleophilic substitution. For example, the C2 position of the imidazo[4,5-b]pyridine ring system, a close isomer, can be selectively halogenated and subsequently reacted with primary or secondary amines to yield 2-amino-imidazo[4,5-b]pyridine derivatives. researchgate.net Similar strategies can be envisioned for the imidazo[4,5-c]pyridine core, with protocols for selective chlorination at the C2 and C7 positions having been developed. researchgate.net
Oxidation reactions represent another important class of functional group interconversions. In the related imidazo[4,5-b]pyridine series, a methylthio group attached to the pyridine (B92270) ring has been successfully oxidized to the corresponding methylsulfinyl and methylsulfonyl groups using an oxidizing agent like 3-chloroperbenzoic acid. researchgate.net The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent. researchgate.net
These transformations underscore the chemical tractability of the imidazo[4,5-c]pyridine skeleton, allowing for the synthesis of a diverse library of compounds for various research applications.
| Starting Material | Reagent(s) | Transformation | Product | Reference |
| Imidazo[4,5-c]pyridine | Chlorinating agent | Chlorination | C2-chloro or C7-chloro-imidazo[4,5-c]pyridine | researchgate.net |
| 2-Halo-imidazo[4,5-c]pyridine | Amine | Nucleophilic Aromatic Substitution | 2-Amino-imidazo[4,5-c]pyridine | researchgate.net |
| 5-(Methylthio)-imidazo[4,5-b]pyridine derivative | 3-Chloroperbenzoic acid (1 equiv.) | Oxidation | 5-(Methylsulfinyl)-imidazo[4,5-b]pyridine derivative | researchgate.net |
| 5-(Methylthio)-imidazo[4,5-b]pyridine derivative | 3-Chloroperbenzoic acid (2 equiv.) | Oxidation | 5-(Methylsulfonyl)-imidazo[4,5-b]pyridine derivative | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 1h Imidazo 4,5 C Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra would provide unambiguous evidence for the connectivity and chemical environment of every atom in 2-Ethyl-1H-imidazo[4,5-c]pyridine.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethyl group and the aromatic heterocyclic core. The protons on the pyridine (B92270) ring (H4, H6, and H7) are anticipated to appear in the downfield aromatic region, influenced by the electron-withdrawing effects of the nitrogen atoms and the ring currents. The NH proton of the imidazole (B134444) ring is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The ethyl group protons will appear in the upfield aliphatic region, showing characteristic triplet and quartet splitting patterns due to spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (Imidazole) | 12.0 - 13.5 | Broad Singlet | - | 1H |
| H4 | 8.5 - 8.7 | Doublet | ~5.0 | 1H |
| H6 | 8.2 - 8.4 | Doublet | ~5.0 | 1H |
| H7 | 7.3 - 7.5 | Doublet of Doublets | ~5.0, ~5.0 | 1H |
| -CH₂- (Ethyl) | 2.9 - 3.1 | Quartet | ~7.5 | 2H |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.5 | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 160 |
| C4 | 145 - 150 |
| C7a | 140 - 145 |
| C7b | 135 - 140 |
| C6 | 130 - 135 |
| C7 | 115 - 120 |
| -CH₂- (Ethyl) | 20 - 25 |
| -CH₃ (Ethyl) | 10 - 15 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula, C₈H₉N₃. The exact mass of the neutral molecule is 147.08000 Da nbinno.com. In a typical electrospray ionization (ESI) experiment, the compound would be observed as the protonated molecular ion [M+H]⁺ at m/z 148.0873.
The fragmentation pattern observed in tandem MS/MS experiments provides valuable structural information. The molecular ion of this compound is expected to undergo characteristic fragmentation, primarily through the loss of neutral molecules or radicals from the ethyl substituent and the heterocyclic core. The most anticipated fragmentation pathway would be the loss of an ethyl radical or ethylene, leading to prominent fragment ions.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Description |
| 148.0873 | [M+H]⁺ (Protonated Molecular Ion) |
| 119.0718 | [M+H - C₂H₅]⁺ (Loss of ethyl radical) |
| 120.0613 | [M+H - C₂H₄]⁺ (Loss of ethylene via rearrangement) |
| 93.0456 | [M+H - C₂H₅ - HCN]⁺ (Subsequent loss of hydrogen cyanide) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, aromatic and aliphatic C-H bonds, and the C=C and C=N bonds within the fused heterocyclic ring system. Studies on the parent 1H-imidazo[4,5-c]pyridine scaffold provide a basis for these assignments researchgate.net.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3300 | N-H Stretch | Imidazole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2970 | C-H Stretch | Aliphatic C-H (Ethyl) |
| 1620 - 1650 | C=N Stretch | Imidazole/Pyridine Ring |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1400 - 1480 | C-H Bend | Aliphatic C-H (Ethyl) |
| 750 - 850 | C-H Bend | Aromatic C-H (Out-of-plane) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice. To date, a crystal structure for the specific compound this compound has not been reported in publicly accessible crystallographic databases.
If a suitable single crystal were obtained, an X-ray diffraction experiment would confirm the planarity of the fused imidazo[4,5-c]pyridine ring system. It would also reveal the precise conformation of the ethyl group relative to the ring. Furthermore, the analysis would elucidate the packing arrangement of the molecules in the crystal, identifying any significant intermolecular forces such as hydrogen bonding involving the imidazole N-H group and π-π stacking interactions between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound and its potential for polymorphism.
Computational Chemistry and Theoretical Studies on 2 Ethyl 1h Imidazo 4,5 C Pyridine Systems
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to predict the molecular properties of imidazopyridine systems. scirp.org Methods such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G are commonly employed to perform geometric optimization. edu.krdnih.gov This process calculates the lowest energy arrangement of atoms, providing a stable, three-dimensional structure of the molecule. Following optimization, frequency calculations are typically performed to confirm that the resulting structure corresponds to a true energy minimum on the potential energy surface. scirp.org This foundational analysis is crucial for all subsequent property calculations.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic behavior of a molecule. nih.govresearchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity and its interactions. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. edu.krd A small energy gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. scirp.orgedu.krd Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. scirp.org This gap is instrumental in characterizing the chemical stability and optical properties of a compound. edu.krd For instance, in related imidazo[1,2-a]pyridine (B132010) derivatives, energy gaps have been calculated to range from 2.49 eV to 3.91 eV, where a larger gap signifies greater stability. scirp.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.38 |
| Energy Gap (ΔE) | 3.87 |
This table presents theoretical values for a representative imidazopyridine system to illustrate typical computational outputs. edu.krd
Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule. edu.krd These descriptors are derived based on Koopman's theorem and provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. edu.krd
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." edu.krd
Electronegativity (χ): Describes the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).
These descriptors are valuable for comparing the reactivity of different derivatives within the imidazopyridine family. nih.gov
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 2.38 |
| Chemical Hardness (η) | 1.935 |
| Electronegativity (χ) | 4.315 |
| Electrophilicity Index (ω) | 4.79 |
This table is based on theoretical calculations for related systems and serves as an illustrative example. edu.krdnih.gov
Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netrsc.org By calculating the transition energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum. acs.org
For aromatic heterocyclic systems like imidazopyridines, the absorption bands in the UV region typically correspond to π→π* electronic transitions. researchgate.net The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model. researchgate.net Studies on related fluorophores containing imidazo[1,2-a]pyridine units show that TD-DFT can accurately predict emission wavelengths and characterize the nature of the emitting excited state, whether it is a pure π-π* or an intramolecular charge transfer (ICT) state. nih.gov The choice of functional (e.g., B3LYP, PBE0) and basis set can influence the accuracy of the predicted spectra. researchgate.net
Solvation Effects using Polarized Continuum Models (PCM)
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. The Polarized Continuum Model (PCM) is a computational method used to simulate these solvation effects. edu.krd In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
Calculations using PCM can reveal how a solvent affects the electronic structure and stability of 2-Ethyl-1H-imidazo[4,5-c]pyridine. For example, studies on similar molecules have shown that the HOMO-LUMO energy gap can increase in a polar solvent like water compared to the gas phase. edu.krd This indicates that the molecule becomes more stable and less reactive in the solvent, as more energy is required for an electron to be transferred from the HOMO to the LUMO. edu.krd
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for evaluating the potential of a compound to act as an inhibitor. nih.gov For imidazopyridine derivatives, docking studies have been performed against various biological targets, including protein kinases and enzymes involved in cancer progression. nih.govresearchgate.netchemmethod.com
Docking simulations predict the binding affinity, often expressed as a binding energy or score (in kcal/mol), which indicates the strength of the interaction between the ligand and the target. nih.gov A more negative binding energy suggests a stronger and more stable interaction. nih.gov
Furthermore, these simulations provide detailed 3D models of the ligand-target complex, revealing specific intermolecular interactions such as:
Hydrogen bonds: Crucial for anchoring the ligand in the active site.
Pi-pi stacking: Interactions between aromatic rings.
Hydrophobic interactions: Between nonpolar regions of the ligand and protein.
For example, docking studies of novel imidazo[1,2-a]pyridine derivatives against the enzyme 3α-hydroxysteroid dehydrogenase showed binding energies as strong as -9.207 kcal/mol, with key interactions involving amino acid residues like HIS 222 and TYR 216. researchgate.net Similarly, other derivatives targeting human Leukotriene A4 hydrolase have shown binding affinities up to -11.237 kcal/mol. chemmethod.com
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative A | MARK4 | -8.5 | LEU 18, VAL 26, LYS 43 |
| Imidazo[1,2-a]pyridine Derivative B | MARK4 | -9.2 | LEU 18, ALA 39, ILE 141 |
| Imidazo[1,2-a]pyridine Derivative C | LTA4H (3U9W) | -11.2 | TYR 267, GLU 271, TYR 383 |
This table compiles representative data from docking studies on various imidazopyridine derivatives to illustrate typical findings. nih.govchemmethod.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces. researchgate.net While a specific NBO analysis for this compound was not found in the reviewed literature, a detailed study on the parent compound, 1H-imidazo[4,5-c]pyridine, provides significant insights into the intermolecular interactions that would also govern the behavior of its 2-ethyl derivative. nih.gov
The NBO analysis of 1H-imidazo[4,5-c]pyridine was performed to understand the stability of its dimeric form, which is held together by an N-H···N intermolecular hydrogen bond. nih.gov This type of analysis quantifies the donor-acceptor interactions between filled orbitals of one molecule and empty orbitals of another.
Key findings from the NBO analysis of the 1H-imidazo[4,5-c]pyridine dimer that are relevant to the 2-ethyl derivative include:
Charge Delocalization: The analysis reveals significant charge delocalization from the lone pair of the pyridine (B92270) nitrogen atom (N(py)) of one molecule to the antibonding σ* orbital of the N-H bond of the neighboring molecule. This n(N(py)) -> σ*(N-H) interaction is characteristic of a strong hydrogen bond.
Stabilization Energy: The stabilization energy (E(2)) associated with this charge transfer provides a quantitative measure of the hydrogen bond strength. For the 1H-imidazo[4,5-c]pyridine dimer, this energy is substantial, indicating a stable hydrogen-bonded complex. nih.gov
The following table summarizes the key NBO interactions identified in the parent 1H-imidazo[4,5-c]pyridine, which are expected to be present in this compound as well.
| Donor NBO | Acceptor NBO | Interaction Type | Implication for Intermolecular Bonding |
| n(N(py)) | σ(N-H) | Lone Pair -> Antibonding | Strong N-H···N hydrogen bond formation |
| π(C=C) | π(C=N) | π -> π | Intramolecular charge delocalization, aromaticity |
| π(C=N) | π(C=C) | π -> π* | Intramolecular charge delocalization, aromaticity |
This NBO analysis underscores the strong propensity of the 1H-imidazo[4,5-c]pyridine scaffold to form robust intermolecular hydrogen bonds, a key feature in its interaction with biological macromolecules.
Pharmacological and Biological Research Aspects of 2 Ethyl 1h Imidazo 4,5 C Pyridine Derivatives in Vitro Studies
In Vitro Biological Activity Assessment and Structure-Activity Relationships (SAR)
Derivatives of the imidazo[4,5-c]pyridine and related imidazopyridine cores have been extensively evaluated for a wide range of in vitro biological activities, including kinase inhibition, and antimicrobial, antiviral, and antiproliferative effects. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.
Key SAR findings indicate that substitutions at various positions on the bicyclic core are critical for biological activity. For instance, in the development of kinase inhibitors, the imidazo[4,5-c]pyridin-2-one scaffold was identified as a novel and promising core. nih.gov Modifications at the N1 and N3 positions of the imidazolone (B8795221) ring with different polar and nonpolar groups were explored to optimize interactions within the solvent-exposed region of kinase active sites. nih.gov Similarly, for Bruton's tyrosine kinase (BTK) inhibitors, a study of 1,4,6-trisubstituted imidazo[4,5-c]pyridines revealed a high tolerance for both hydrophobic and hydrophilic substituents at the C6 position. nih.gov
In the context of antitubercular activity, the introduction of specific moieties, such as amide, urea, or sulfonamide groups, to the imidazo[4,5-c]pyridine scaffold has yielded compounds with significant potency against Mycobacterium tuberculosis. rsc.org For antiviral agents targeting the Bovine Viral Diarrhea Virus (BVDV), research has shown that large substituents on the benzyl (B1604629) group can lead to a reduction in activity, while the presence of a fluorine atom on the 2-position phenyl ring also decreased potency. nih.gov These examples underscore the importance of systematic structural modifications to fine-tune the biological profile of imidazo[4,5-c]pyridine derivatives for specific therapeutic targets.
Molecular Mechanisms of Action and Target Identification
In vitro studies have been instrumental in elucidating the molecular mechanisms by which 2-Ethyl-1H-imidazo[4,5-c]pyridine derivatives exert their biological effects and in identifying their specific molecular targets.
Kinase Inhibition Mechanisms (e.g., Src Family Kinases, DNA-Dependent Protein Kinase, Bruton's Tyrosine Kinase, MSK-1)
The inhibition of protein kinases is a prominent mechanism of action for many imidazo[4,5-c]pyridine derivatives, which are often designed as ATP-competitive inhibitors.
Src Family Kinases (SFKs): A series of novel imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of SFKs, which are key targets in glioblastoma multiforme (GBM). nih.gov Several compounds from this series demonstrated potent inhibition of Src and Fyn kinases in the submicromolar range. Molecular dynamics simulations suggest these compounds bind to the ATP binding site of the kinases. nih.gov Compound 1s was particularly effective against multiple GBM cell lines. nih.gov
| Compound | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) |
| 1d | 0.23 | 0.27 |
| 1e | 0.28 | 0.35 |
| 1q | 0.16 | 0.21 |
| 1s | 0.11 | 0.12 |
| Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors. nih.gov |
DNA-Dependent Protein Kinase (DNA-PK): The imidazo[4,5-c]pyridine-2-one scaffold has also been utilized to develop selective inhibitors of DNA-PK, a critical enzyme in the repair of DNA double-strand breaks. mdpi.com These inhibitors are explored for their potential as radiosensitizers in cancer therapy. The discovery and optimization of this class led to the identification of potent agents that enhance the effects of radiation on tumor cells. mdpi.com
Bruton's Tyrosine Kinase (BTK): Researchers have developed an efficient synthetic route for 1,4,6-trisubstituted imidazo[4,5-c]pyridines specifically designed as BTK inhibitors. nih.gov In vitro studies revealed that the imidazo[4,5-c]pyridine scaffold conferred significantly higher activity against BTK compared to its isomeric imidazo[4,5-b]pyridine counterpart. nih.gov These findings position these derivatives as potential starting points for developing new treatments for B-cell malignancies. nih.govmedchemexpress.com
MSK-1: Currently, there is limited information in the public domain regarding the specific inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK-1) by derivatives of this compound. While inhibitors of MSK-1 exist, they are based on different chemical scaffolds. nih.gov
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, making PARP inhibitors a key strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair. nih.govgoogle.com Research into imidazo[4,5-c]pyridine derivatives has identified potent PARP inhibitors. One study reported a series of these compounds with moderate to good PARP inhibitory activity. nih.gov The most potent derivative, compound 9 , exhibited an IC₅₀ value of 8.6 nM. nih.gov This compound was also evaluated in combination with the chemotherapeutic agent temozolomide (B1682018) on several human tumor cell lines, demonstrating the potential to sensitize cancer cells to treatment. nih.gov
Anti-Tuberculosis Activity Against Mycobacterium tuberculosis (In Vitro Models)
Several classes of imidazopyridine derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Research has focused on synthesizing and evaluating novel imidazo[4,5-c]pyridine derivatives containing amide, urea, and sulfonamide functionalities. rsc.org In vitro screening of these compounds against M. tuberculosis using the agar (B569324) dilution method identified several derivatives with potent antimycobacterial effects. rsc.org Specifically, compounds 21 , 22 , and 23 from one study were found to be the most active against the pathogen. rsc.org Other studies on the related imidazo[4,5-b]pyridine scaffold have also identified compounds with minimum inhibitory concentrations (MIC) in the sub-micromolar range against the virulent H37Rv strain. nih.gov
| Compound Series | Test Strain | Key Findings / Activity |
| Imidazo[4,5-c]pyridine-amides/ureas | M. tuberculosis | Compounds 21, 22, 23 showed most significant activity. rsc.org |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | M. tuberculosis H37Rv | Compounds 5c, 5g, 5i, 5u identified as potent with MICs from 0.5-0.8 µmol/L. nih.gov |
| 2-cyanomethylimidazo[4,5-b]pyridines | M. tuberculosis | High agreement between predicted and observed bioactivity based on QSAR analysis. acs.org |
Antiviral Activity Against Specific Viral Targets (e.g., RNA-dependent RNA polymerase inhibition against Bovine Viral Diarrhea Virus)
The imidazo[4,5-c]pyridine scaffold has been a foundation for the development of novel antiviral agents. A notable example is a series of derivatives tested for activity against the Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate model for the hepatitis C virus (HCV). nih.gov Extensive modifications led to the discovery of a highly active and selective molecule, compound 27 , which was found to interact with the viral RNA-dependent RNA polymerase (RdRp). nih.gov This mechanism of action is a key target for many antiviral drugs. SAR studies in this series showed that substitutions on the phenyl and benzyl groups were critical for potency. nih.gov
Antimicrobial Spectrum (In Vitro Studies on Bacterial and Fungal Strains)
In addition to their specific anti-tuberculosis and antiviral activities, derivatives of imidazo[4,5-c]pyridine and its isomers have been evaluated against a broader spectrum of microbes. In vitro studies have assessed their efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains.
One study evaluated a series of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives against a panel of microbes. nih.gov Promising antibacterial and antifungal activities were observed, with some compounds showing minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Candida albicans. nih.gov Another study noted that certain imidazo[4,5-b]pyridine derivatives were more effective against Gram-positive bacteria, such as Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli, which showed greater resistance.
| Compound(s) | Organism(s) | MIC (µg/mL) |
| 2g, 2h, 4a, 4b | S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4 - 8 |
| VIb, VIf | Gram-negative bacteria | Effective |
| VId | Fungi | Effective |
| Data compiled from studies on the antimicrobial activity of imidazopyridine derivatives. nih.govnih.gov |
Modulation of Efflux Pumps (e.g., ABCB1 multidrug efflux pump)
Derivatives of the broader imidazopyridine class have been identified as modulators of multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters such as ABCB1 (P-glycoprotein). In a study focused on imidazo[1,2-a]pyridine (B132010) derivatives, a series of compounds were designed and synthesized as potential dual-target inhibitors of ABCB1 and another ABC transporter, ABCG2. nih.gov
One particular derivative, designated as Y22, demonstrated a significant ability to inhibit the efflux function of both ABCB1 and ABCG2. nih.gov This inhibition was observed to reverse multidrug resistance, thereby enhancing the efficacy of antiproliferative drugs in vitro. nih.gov Mechanistic studies indicated that compound Y22 slightly suppressed the ATPase activity of the transporters but did not alter the protein expression levels of ABCB1 or ABCG2. nih.gov The reversal fold for ABCB1 inhibition by Y22 was determined to be 8.35. nih.gov This research highlights the potential of the imidazopyridine scaffold in developing agents that can counteract multidrug resistance in cancer cells. nih.gov
Table 1: In Vitro Modulation of ABCB1 Efflux Pump by an Imidazo[1,2-a]pyridine Derivative
| Compound | Target | Reversal Fold | Mechanism of Action |
| Y22 | ABCB1 | 8.35 | Slight suppression of ATPase activity; no change in protein expression. nih.gov |
Interactions with Biological Receptors (e.g., GABAA, Angiotensin II, Thromboxane (B8750289) A2)
Derivatives of the imidazo[4,5-c]pyridine scaffold and related structures have been investigated for their interactions with several important biological receptors.
GABAA Receptors: Certain 1-phenylimidazo[4,5-b]pyridine derivatives have been identified as selective ligands for GABAA receptors. nih.gov These compounds show a high affinity for the α2, α3, and/or α5 subunits of the receptor, suggesting their potential utility in neurological and psychiatric research. nih.gov
Angiotensin II Receptors: A series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated as non-peptide angiotensin II receptor antagonists. google.com These compounds, particularly those with small alkyl groups at the C-2 position, exhibited nanomolar affinity and potency in binding assays and isolated-organ tests. google.com The activity of these derivatives was found to be modulated by substitutions at the N-5 position, with some acetamide (B32628) derivatives showing potency superior to the established antagonist Losartan in vitro. google.com Furthermore, a series of imidazo[4,5-b]pyridines were discovered to possess dual activity at both the angiotensin II type 1 receptor and the peroxisome proliferator-activated receptor-γ (PPARγ).
Thromboxane A2 Synthetase: Imidazo[1,5-a]pyridines have been identified as a class of potent and highly specific inhibitors of thromboxane A2 synthetase. The most potent compound in this series in vitro was determined to be imidazo[1,5-a]-pyridine-5-hexanoic acid.
Cathepsin S (CTSS) Inhibition
Research has also focused on the potential of imidazo[4,5-c]pyridine derivatives as enzyme inhibitors. Specifically, 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives have been investigated as inhibitors of Cathepsin S (CTSS). By adjusting the pKa of a basic nitrogen atom within the structure, researchers were able to identify compounds with excellent cell-based activity. This optimization aimed to achieve potent enzymatic inhibition while avoiding undesirable sequestration in tissues.
In Vitro Cytotoxicity Studies in Non-Human Cell Lines
The cytotoxic effects of imidazopyridine derivatives have been evaluated in non-human cell lines to assess their general toxicity profile.
In one study, selected 2-thioxoimidazo[4,5-b]pyridine derivatives were screened for their antiproliferative activity against normal mouse fibroblast cell lines (BALB/3T3). Another investigation into novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives included cytotoxicity screening against the Vero cell line, which is derived from the kidney of an African green monkey. One compound in this study, 7d, was found to be non-toxic to Vero cells up to a concentration of 100 µM.
Table 2: In Vitro Cytotoxicity of Imidazopyridine Derivatives in Non-Human Cell Lines
| Compound/Derivative Class | Cell Line | Species | Outcome |
| 2-thioxoimidazo[4,5-b]pyridines | BALB/3T3 | Mouse | Screened for antiproliferative activity. |
| Imidazo[1,2-a]pyridine-2-carbohydrazide (7d) | Vero | African green monkey | Non-toxic up to 100 µM. |
Antiproliferative Activity on Human Cancer Cell Lines (In Vitro)
A significant area of research for imidazo[4,5-c]pyridine and its related scaffolds is their potential as anticancer agents. Numerous studies have detailed the in vitro antiproliferative activity of these derivatives against a variety of human cancer cell lines.
Novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative effects. nih.gov Some of these derivatives demonstrated strong and selective activity, with an N-methyl substituted derivative bearing a hydroxyl group (compound 19) showing particular promise with IC50 values ranging from 1.45 to 1.90 μM against several cancer cell lines. nih.gov
Similarly, two series of 2-thioxoimidazo[4,5-b]pyridine derivatives were screened for their antiproliferative activity against human cancer cell lines. Another study on imidazo[1,2-a]pyridine-2-carbohydrazide derivatives found that compound 7d, which has a 4-bromophenyl substituent, exhibited the highest cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values of 22.6 µM and 13.4 µM, respectively.
Table 3: In Vitro Antiproliferative Activity of Imidazopyridine Derivatives on Human Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridines | 19 | Capan-1 (pancreatic adenocarcinoma) | 1.45 - 1.90 |
| LN-229 (glioblastoma) | 1.45 - 1.90 | ||
| DND-41 (acute lymphoblastic leukemia) | 1.45 - 1.90 | ||
| K-562 (chronic myeloid leukemia) | 1.45 - 1.90 | ||
| Z-138 (non-Hodgkin lymphoma) | 1.45 - 1.90 | ||
| Imidazo[1,2-a]pyridine-2-carbohydrazide | 7d | MCF-7 (breast cancer) | 22.6 |
| HT-29 (colon cancer) | 13.4 |
Intellectual Property Landscape and Emerging Research Directions for 2 Ethyl 1h Imidazo 4,5 C Pyridine and Its Analogs
Patent Trends and Landscape Analysis of Imidazo[4,5-c]pyridine Scaffolds
The intellectual property surrounding imidazo[4,5-c]pyridine scaffolds is characterized by a strong focus on their diverse pharmacological activities. The structural similarity of these compounds to endogenous purines allows them to interact with a wide array of biological targets, making them privileged structures in drug discovery. acs.orgnih.gov Consequently, patent filings are concentrated on novel derivatives with potential therapeutic applications across various disease areas.
A significant area of patent activity involves the development of imidazo[4,5-c]pyridine derivatives as kinase inhibitors. For instance, new series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent inhibitors of Src family kinases (SFKs) for the potential treatment of glioblastoma. nih.gov Another key area is their role as modulators of the immune system. Patents have been filed for imidazo[4,5-c]pyridine derivatives that act as Toll-like receptor (TLR) agonists, highlighting their potential in immunotherapy. google.com
The patent landscape also reflects the broad spectrum of other biological activities exhibited by this class of compounds, including:
Antiviral agents: Derivatives have been developed and tested against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus. nih.govmdpi.com
Anticancer agents: Compounds have shown inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP), which can sensitize cancer cells to chemotherapy. mdpi.com
Central Nervous System (CNS) agents: Bamaluzole, an imidazo[4,5-c]pyridine derivative, was patented by Merck as a GABAA receptor agonist for its potential anticonvulsant properties. mdpi.com
The general trend in the patent landscape indicates a continuous effort to synthesize and claim novel, substituted imidazo[4,5-c]pyridine derivatives. The synthetic strategies themselves, such as methods for the solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines, are also subjects of intellectual property, as they enable the creation of diverse chemical libraries for high-throughput screening. acs.org
Future Directions in the Development of Imidazo[4,5-c]pyridine Derivatives
Future research on imidazo[4,5-c]pyridine derivatives is poised to expand upon the solid foundation of their known biological activities. The primary direction will likely be the continued design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Key future research trajectories include:
Exploration of New Therapeutic Targets: While kinase inhibition is a well-explored area, the isosteric relationship with purines suggests that many more biological targets could be modulated by this scaffold. Future work will likely involve screening imidazo[4,5-c]pyridine libraries against a wider range of enzymes and receptors.
Combating Antimicrobial Resistance: The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. researchgate.net Imidazo[4,5-c]pyridine derivatives have already demonstrated antibacterial and antifungal activity, and further optimization of these properties is a promising research avenue. mdpi.comnih.gov For example, certain derivatives have shown potential in treating fungal infections by targeting glucosamine-6-phosphate synthase. mdpi.com
Development of Advanced Synthetic Methodologies: Efficient and versatile synthetic routes are crucial for generating chemical diversity. Research into new catalytic systems and reaction conditions, such as microwave-assisted synthesis, will continue to be important for accessing novel imidazo[4,5-c]pyridine structures. nih.govresearchgate.net The development of regioselective synthesis methods will also be critical to systematically explore the structure-activity relationships of different isomers. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential for rational drug design. Future research will focus on systematically modifying the substituents at various positions of the imidazo[4,5-c]pyridine ring system to understand their impact on biological activity. For instance, studies have shown that the introduction of a fluorine atom on a phenyl ring at the 2-position can decrease antiviral activity, while the nature of substituents on a benzyl (B1604629) group also plays a role. nih.govmdpi.com
Potential for Applications Beyond Medicinal Chemistry (e.g., Optoelectronic Devices, Sensors, Energy Conversion)
While the majority of research on imidazo[4,5-c]pyridines has been in medicinal chemistry, the broader family of imidazopyridines is showing significant promise in materials science. This suggests a latent potential for the imidazo[4,5-c]pyridine scaffold in applications beyond the biological realm.
Optoelectronic Devices: Related imidazopyridine isomers, such as those based on the imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) cores, have been investigated for their optical and electronic properties. jocpr.comtandfonline.com These compounds can exhibit high thermal and photochemical stability, significant Stokes shifts, and tunable fluorescence emission, making them attractive candidates for use in organic light-emitting diodes (OLEDs), transistors, and organic solar cells. jocpr.comtandfonline.comrsc.org Theoretical studies on imidazo[4,5-b]pyridine derivatives have shown that their HOMO and LUMO energy levels can be tuned by introducing different electron-donating or -withdrawing groups, suggesting their potential as materials for organic solar cells. jocpr.com
Nonlinear Optics: Certain imidazo[4,5-b]pyridine derivatives have been shown to possess a significant nonlinear optical response, including two-photon absorption. researchgate.net This property is valuable for applications in optical limiting, 3D microfabrication, and photodynamic therapy. The nonlinear optical properties were found to be influenced by the nature and position of substituent groups on the heterocyclic core. researchgate.net
Sensors: The fluorescence properties of some imidazopyridine derivatives are sensitive to their environment, such as solvent polarity and pH. tandfonline.comrsc.org This responsiveness makes them suitable for use as fluorescent probes and chemosensors. For example, imidazo[1,5-a]pyridine-based fluorophores have been developed as fluorescent pH sensors that can detect volatile organic acids. rsc.org This suggests that imidazo[4,5-c]pyridine derivatives could be similarly developed for sensing applications.
The exploration of imidazo[4,5-c]pyridines for these applications is still in its early stages. However, the promising results from related isomers provide a strong rationale for future investigations into the material properties of this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Ethyl-1H-imidazo[4,5-c]pyridine, and what are the critical parameters affecting yield?
- Methodology : Synthesis typically involves condensation reactions between 2-aminopyridine derivatives and carbonyl-containing precursors under acidic or basic conditions. A key step is the cyclization of intermediates using reagents like polyphosphoric acid (PPA) or microwave-assisted heating to enhance reaction efficiency. For example, organometallic zinc-amine bases have been employed to facilitate coupling reactions in related imidazo[4,5-c]pyridine derivatives .
- Critical Parameters :
- Temperature : Optimal ranges (e.g., 80–120°C) to avoid decomposition.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential for isolating high-purity products. Yield improvements (60–80%) are achievable via recrystallization in ethanol/water mixtures .
Q. How can researchers optimize solubility and stability for in vivo studies of this compound?
- Solubility Strategies :
- Use co-solvents like DMSO (≤10% v/v) combined with saline or PEG-300 to prepare injectable formulations. For oral dosing, corn oil or Tween 80-based emulsions enhance bioavailability .
- Pre-formulation studies should assess pH-dependent solubility (e.g., in buffers at pH 1.2–7.4) to simulate gastrointestinal conditions.
- Stability Considerations :
- Store lyophilized powder at -20°C (stable for 2–3 years). In solution, avoid repeated freeze-thaw cycles; use aliquots stored at -80°C (stable ≤6 months) .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents).
- HPLC-MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in H₂O/ACN) coupled with ESI-MS quantify purity (>95%) and identify degradation products.
- Elemental Analysis : Validates molecular formula (e.g., C₈H₉N₃ for this compound).
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Computational Workflow :
Geometry Optimization : Use B3LYP/6-31G(d,p) to minimize energy and predict bond lengths/angles. Compare with experimental XRD data for validation .
Electronic Structure Analysis : Calculate HOMO-LUMO gaps to assess reactivity. For imidazo[4,5-c]pyridines, HOMO localization on the imidazole ring suggests nucleophilic attack sites.
Vibrational Spectroscopy : Simulate IR/Raman spectra to assign peaks (e.g., C=N stretching at ~1600 cm⁻¹) and correlate with experimental data .
- Applications : Predict tautomer stability (e.g., 1H vs. 3H forms) and guide synthetic modifications for enhanced bioactivity .
Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-c]pyridine derivatives?
- Systematic SAR Studies :
- Vary substituents (e.g., ethyl, halogen, amino groups) and assess impacts on target binding (e.g., kinase inhibition).
- Use in vitro assays (e.g., enzyme inhibition, cell viability) to differentiate direct effects from metabolic byproducts.
- Data Reconciliation :
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in cytotoxicity studies) .
Q. How to design a QSAR model for predicting the bioactivity of this compound derivatives?
- Descriptor Selection :
- Physicochemical : LogP (lipophilicity), molar refractivity, and topological polar surface area (tPSA).
- Electronic : Atomic charges, HOMO-LUMO energies.
- Model Development :
Training Set : Curate data from analogs with known IC₅₀ values (e.g., angiotensin II receptor antagonists) .
Algorithm : Partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate descriptors with activity.
Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 acceptable).
- Case Study : A 3D-QSAR model for imidazo[4,5-c]pyridine-based inhibitors achieved predictive R² = 0.82 by incorporating steric/electrostatic field effects .
Tables for Key Data
Table 1 : Comparative Physicochemical Properties of Selected Imidazo[4,5-c]pyridine Derivatives
| Compound | LogP | tPSA (Ų) | H-Bond Donors | Molecular Weight |
|---|---|---|---|---|
| This compound | 2.1 | 63.7 | 1 | 147.17 |
| 4-Chloro Analog | 2.8 | 63.7 | 1 | 181.62 |
| 2-Amino Derivative | 1.5 | 83.1 | 2 | 148.16 |
Table 2 : Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100°C | ↑↑ (70% → 85%) |
| Solvent System | DMF/EtOH (3:1) | ↑ Solubility |
| Catalyst | ZnCl₂ (5 mol%) | ↑ Rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
